Product packaging for 2-Bromo-3-fluoro-4-iodophenylacetonitrile(Cat. No.:)

2-Bromo-3-fluoro-4-iodophenylacetonitrile

Cat. No.: B12863199
M. Wt: 339.93 g/mol
InChI Key: IAMHVRJYQYLEJA-UHFFFAOYSA-N
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Description

Contextualization within Multi-Halogenated Aromatic Nitriles and Their Synthetic Utility

2-Bromo-3-fluoro-4-iodophenylacetonitrile is a polysubstituted aromatic compound featuring a strategic arrangement of three different halogen atoms (bromine, fluorine, and iodine) and a nitrile functional group on a phenyl ring. This unique substitution pattern places it within the important class of multi-halogenated aromatic nitriles. These compounds are of significant interest in organic synthesis due to the diverse reactivity of the carbon-halogen and nitrile functionalities. The presence of multiple halogens with distinct electronic and steric properties allows for selective and sequential transformations, making them versatile building blocks for complex molecular architectures.

The synthetic utility of multi-halogenated aromatic nitriles stems from their ability to participate in a wide array of chemical reactions. The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted into various nitrogen-containing heterocycles. acs.org Each halogen atom can be selectively targeted for participation in cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings, enabling the formation of new carbon-carbon or carbon-heteroatom bonds. google.com The differential reactivity of the C-Br, C-F, and C-I bonds is particularly advantageous, allowing for a programmed, stepwise introduction of different substituents.

Strategic Importance of Highly Substituted Phenylacetonitriles in Modern Organic Synthesis

Highly substituted phenylacetonitriles, such as this compound, hold a position of strategic importance in contemporary organic synthesis. The phenylacetonitrile (B145931) moiety itself is a key structural motif found in numerous pharmaceuticals, agrochemicals, and materials. The benzylic carbon of phenylacetonitriles is acidic and can be deprotonated to form a stabilized carbanion, which can then be alkylated or acylated, providing a straightforward method for carbon-carbon bond formation at the benzylic position. researchgate.net

The presence of multiple substituents on the aromatic ring further enhances the synthetic value of these molecules. These substituents can modulate the electronic properties of the phenyl ring and the reactivity of the nitrile group. Moreover, they serve as handles for further functionalization, allowing for the construction of intricate and highly functionalized target molecules. The ability to introduce a variety of substituents onto the phenylacetonitrile scaffold is crucial for the development of new chemical entities with tailored properties.

Overview of Research Trajectories for Arylacetonitrile Derivatives as Key Intermediates

Research into arylacetonitrile derivatives continues to be an active area of investigation, with several key trajectories emerging. One major focus is the development of novel and efficient synthetic methods for their preparation. This includes the exploration of new catalytic systems, such as those based on nickel or copper, for the cyanation of benzyl (B1604629) halides or alcohols. rsc.orgresearchgate.net Additionally, one-pot procedures and multicomponent reactions are being developed to streamline the synthesis of complex arylacetonitriles from simple precursors. nih.gov

Another significant research direction involves the application of arylacetonitrile derivatives as key intermediates in the total synthesis of natural products and medicinally relevant compounds. Their versatility allows them to serve as precursors to a wide range of molecular scaffolds. For instance, the intramolecular cyclization of appropriately substituted arylacetonitriles can lead to the formation of various heterocyclic systems. researchgate.net

Furthermore, there is growing interest in the functionalization of the aromatic ring of arylacetonitriles through late-stage C-H activation and cross-coupling reactions. This approach allows for the rapid diversification of arylacetonitrile structures, facilitating the exploration of structure-activity relationships in drug discovery and materials science. The development of methods for the selective functionalization of multi-halogenated arylacetonitriles, like the title compound, is a particularly challenging and rewarding area of research.

Compound Data

PropertyValue
Molecular FormulaC₈H₄BrFIN
InChIInChI=1S/C8H4BrFIN/c9-7-5(1-12)2-4(11)6(7)3-10/h2H,1H2
InChIKeyNot available
Canonical SMILESC1=C(C(=C(C=C1I)F)Br)CC#N
IUPAC Name2-(2-bromo-3-fluoro-4-iodophenyl)acetonitrile

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H4BrFIN B12863199 2-Bromo-3-fluoro-4-iodophenylacetonitrile

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H4BrFIN

Molecular Weight

339.93 g/mol

IUPAC Name

2-(2-bromo-3-fluoro-4-iodophenyl)acetonitrile

InChI

InChI=1S/C8H4BrFIN/c9-7-5(3-4-12)1-2-6(11)8(7)10/h1-2H,3H2

InChI Key

IAMHVRJYQYLEJA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1CC#N)Br)F)I

Origin of Product

United States

Synthetic Methodologies for 2 Bromo 3 Fluoro 4 Iodophenylacetonitrile and Its Analogs

Strategies for Carbon-Carbon Bond Formation at the Acetonitrile (B52724) Moiety

Cyanation Reactions in Halogenated Aromatic Systems

Direct cyanation of an aryl halide is a powerful method for the formation of benzonitriles. Transition metal-catalyzed cross-coupling reactions are the most common approaches, offering a versatile and efficient means to install the cyano group.

Palladium-catalyzed cyanation reactions have been extensively developed for aryl bromides, chlorides, and iodides. researchgate.net These reactions typically employ a palladium catalyst, a cyanide source, and a suitable ligand. Common cyanide sources include potassium cyanide (KCN), sodium cyanide (NaCN), and the less toxic zinc cyanide (Zn(CN)₂). baranlab.org To mitigate the toxicity of cyanide reagents, potassium ferrocyanide (K₄[Fe(CN)₆]) has been explored as a safer alternative. baranlab.org The catalytic cycle generally proceeds through a Pd(0)/Pd(II) pathway, culminating in a reductive elimination step that forges the new carbon-carbon bond. researchgate.net A significant challenge in these reactions is the potential for catalyst deactivation by excess cyanide ions. baranlab.org

Table 1: Examples of Palladium-Catalyzed Cyanation of Aryl Halides

Aryl Halide Substrate Cyanide Source Catalyst System Solvent Temperature (°C) Yield (%)
Aryl Bromide K₄[Fe(CN)₆]·3H₂O Pd(OAc)₂ Dioxane/Water >140 Good to Excellent
(Hetero)aryl Chlorides/Bromides K₄[Fe(CN)₆]·3H₂O Precatalyst/Ligand Dioxane/Water Not specified Not specified
Aryl Bromide Zn(CN)₂ Pd₂(dba)₃/XantPhos DMAc 85 51-96

The Sandmeyer reaction provides a classical and effective method for the conversion of an aryl amine to an aryl nitrile. organic-chemistry.org This reaction proceeds via the formation of a diazonium salt from the corresponding aniline (B41778), which is then displaced by a cyanide nucleophile, often in the presence of a copper(I) salt. organic-chemistry.orgyoutube.com This method is particularly valuable as it allows for the introduction of the cyano group in substitution patterns that may not be readily accessible through direct substitution methods. youtube.com A patent describes the synthesis of 1-bromo-2-chloro-3-fluoro-4-iodobenzene (B1437856) from 4-bromo-3-chloro-2-fluoroaniline (B37690) using a one-pot diazotization and iodination method, which could be adapted for cyanation. google.com

Transformations of Benzylic Halides to Nitriles

An alternative strategy for constructing the phenylacetonitrile (B145931) framework involves the conversion of a benzylic halide. This approach is particularly useful when the corresponding polyhalogenated toluene (B28343) is accessible. The benzylic position can be halogenated, typically with N-bromosuccinimide (NBS) under radical initiation, to form a benzylic bromide. prepchem.com

The resulting benzylic halide can then undergo nucleophilic substitution with a cyanide salt, such as sodium or potassium cyanide, to yield the desired phenylacetonitrile. libretexts.org This is typically an Sₙ2 reaction for primary and secondary benzylic halides. libretexts.org The reaction is often carried out in an ethanolic solution under reflux. libretexts.org It is crucial to use an anhydrous solvent to avoid the competing formation of benzyl (B1604629) alcohol. libretexts.org A patent describes a process for preparing phenylacetonitriles by reacting a benzyl halide with an alkali metal cyanide in an aqueous solution containing an N,N-dialkyl cyclohexylamine (B46788) at reflux temperature. google.com Another study reports a tandem reaction involving a tetrabutylammonium (B224687) bromide (TBAB)-catalyzed substitution followed by an oxidative rearrangement to synthesize aryl nitriles from benzyl halides. organic-chemistry.org

Table 2: Synthesis of Nitriles from Benzylic Halides

Benzylic Halide Substrate Cyanide Source Conditions Product Yield (%)
Benzyl chloride Sodium cyanide Aqueous ammonia, I₂ (oxidant) Phenylacetonitrile High
Benzyl halides Sodium azide, then DDQ (oxidant) TBAB catalyst, CH₂ClCH₂Cl or CH₃CN Aryl nitriles up to 84
Benzyl chloride Sodium cyanide Acetonitrile, reflux Phenylacetonitrile Not specified

Regioselective Introduction of Halogen Substituents on the Phenyl Ring

The precise placement of the bromo, fluoro, and iodo groups on the aromatic ring is critical for the synthesis of 2-bromo-3-fluoro-4-iodophenylacetonitrile. This requires a careful selection of halogenating agents and reaction conditions, often guided by the directing effects of the substituents already present on the ring.

Directed Bromination Techniques Utilizing Bromide Reagents

The introduction of a bromine atom onto an aromatic ring is typically achieved through electrophilic aromatic substitution. The regioselectivity of this reaction is governed by the electronic properties of the substituents on the ring. In the context of synthesizing the target molecule, a plausible precursor would be a 3-fluoro-4-iodotoluene. The fluorine atom is an ortho-, para-director, while the iodine atom is also an ortho-, para-director. Therefore, direct bromination would likely lead to a mixture of products.

To achieve the desired regioselectivity, directed ortho-metalation (DoM) can be a powerful tool. baranlab.orgorganic-chemistry.org In this strategy, a directing metalation group (DMG) coordinates to an organolithium reagent, leading to deprotonation at the adjacent ortho position. organic-chemistry.org The resulting aryllithium species can then be quenched with an electrophilic bromine source, such as 1,2-dibromo-1,1,2,2-tetrachloroethane, to install the bromine atom at the desired position. For a substrate like 3-fluoro-4-iodotoluene, a directing group would need to be strategically placed to direct bromination to the 2-position.

A patent describes a process for the preparation of 3-bromo-4-fluorotoluene (B1266451) by brominating 4-fluorotoluene (B1294773) in glacial acetic acid in the presence of iodine and iron, which significantly increases the yield of the 3-bromo isomer over the 2-bromo isomer. google.com This highlights the importance of the catalytic system in controlling regioselectivity.

Selective Fluorination Strategies in Aromatic Systems

Direct fluorination of aromatic compounds with elemental fluorine is often too reactive and difficult to control. youtube.com Therefore, electrophilic fluorinating reagents containing an N-F bond have become the reagents of choice. youtube.com These reagents, such as Selectfluor® (F-TEDA-BF₄), are more manageable and provide a source of "F⁺". youtube.com

The synthesis of the target molecule could involve the fluorination of a pre-brominated and iodinated aromatic precursor. The regioselectivity of electrophilic fluorination is influenced by the existing substituents. For instance, in a disubstituted benzene (B151609) ring, the position of fluorination will be directed by the combined electronic and steric effects of the bromo and iodo groups. Another approach involves the use of the Schiemann reaction, which is a variation of the Sandmeyer reaction for the introduction of fluorine. youtube.com This involves the thermal decomposition of an arenediazonium tetrafluoroborate (B81430) salt. A patent details a method for preparing 1-fluoro-2-bromo-3-iodobenzene from 1-fluoro-2-bromo-3-aminobenzene via a diazotization-iodination reaction, which implies the possibility of accessing the required fluoro-substituted aniline precursor. google.com

Iodination Protocols for Aromatic Compounds

Iodination of aromatic rings typically requires an oxidizing agent to convert molecular iodine (I₂) into a more potent electrophilic species. Common oxidizing agents include nitric acid, hydrogen peroxide, or copper salts. The iodination of a 2-bromo-3-fluorotoluene (B1266709) precursor would be a potential route to the target molecule's aromatic core. The directing effects of the bromo and fluoro groups would influence the position of iodination.

Alternatively, the Sandmeyer reaction provides a reliable method for introducing an iodine atom. organic-chemistry.org This would involve the diazotization of a corresponding aniline, such as 2-bromo-3-fluoro-4-aminotoluene, followed by treatment with potassium iodide. A patent describes the synthesis of 1-bromo-2-chloro-3-fluoro-4-iodobenzene from 4-bromo-3-chloro-2-fluoroaniline using a one-pot diazotization and iodination procedure with cuprous iodide and potassium iodide. google.com This demonstrates the feasibility of this approach for synthesizing polyhalogenated aromatic compounds.

Another powerful method for regioselective iodination is directed ortho-metalation, as discussed for bromination. organic-chemistry.org An appropriately substituted precursor could be lithiated at the desired position and then quenched with an iodine source like molecular iodine.

Table 3: Summary of Halogenation Strategies

Halogenation Method Reagents Key Features
Bromination Electrophilic Aromatic Substitution Br₂, FeBr₃ or other Lewis acids Regioselectivity depends on directing groups.
Directed Ortho-Metalation Organolithium, then electrophilic bromine source High regioselectivity directed by a DMG.
Fluorination Electrophilic Fluorination Selectfluor® (F-TEDA-BF₄) Milder than direct fluorination with F₂.
Schiemann Reaction Diazonium tetrafluoroborate salt, heat Classic method for introducing fluorine.
Iodination Electrophilic Aromatic Substitution I₂, oxidizing agent (e.g., HNO₃, H₂O₂) Requires activation of iodine.
Sandmeyer Reaction Diazonium salt, KI Reliable method for introducing iodine.
Directed Ortho-Metalation Organolithium, then I₂ High regioselectivity.

Sequential Functionalization Approaches for Polyhalogenated Arylacetonitriles

The synthesis of polyhalogenated arylacetonitriles like this compound often relies on the stepwise introduction of functional groups onto an aromatic scaffold. This sequential approach allows for precise control over the regiochemistry of the final product.

Ortho-Directed Metallation and Electrophilic Quenching Strategies

Directed ortho-metalation (DoM) stands out as a powerful strategy for the regioselective functionalization of aromatic rings. chemeurope.comwikipedia.org This method utilizes a directing metalation group (DMG) that complexes with an organolithium reagent, facilitating deprotonation at the adjacent ortho-position. chemeurope.combaranlab.org The resulting aryllithium intermediate is then quenched with a suitable electrophile to introduce a new substituent. wikipedia.org

For a hypothetical synthesis of a precursor to this compound, one could envision starting with a simpler halogenated phenylacetonitrile. The cyanoalkyl group itself can act as a weak DMG, though other more powerful DMGs like amides or methoxy (B1213986) groups are more common. chemeurope.com The general principle involves the interaction of the DMG with an alkyllithium compound, such as n-butyllithium, to form an intermediate where the lithium is positioned ortho to the DMG. wikipedia.org This intermediate then readily reacts with an electrophile. wikipedia.org

Table 1: Key Aspects of Directed Ortho-Metalation (DoM)

FeatureDescriptionReference
Principle A directing metalation group (DMG) guides an organolithium reagent to deprotonate the ortho-position of an aromatic ring. chemeurope.comwikipedia.org
Reagents Typically involves an alkyllithium (e.g., n-BuLi) and a substrate with a suitable DMG. wikipedia.org
Advantages High regioselectivity for ortho-substitution, which is often difficult to achieve through classical electrophilic aromatic substitution. chemeurope.com
Common DMGs Amides, methoxy groups, and tertiary amines are effective directing groups. chemeurope.com

Stepwise Halogenation and Nitrile Installation Methods

A more traditional approach involves the stepwise introduction of halogens and the nitrile group onto the aromatic ring. This can be illustrated by considering the synthesis of related polyhalogenated benzenes. For instance, a synthetic route to 1-bromo-2-chloro-3-fluoro-4-iodobenzene has been reported starting from 4-bromo-3-chloro-2-fluoroaniline. google.com This process involves a diazotization reaction followed by iodination, a classic method for introducing iodine onto an aromatic ring. google.com A similar strategy could be adapted, followed by the introduction of the acetonitrile moiety.

The installation of the nitrile group can be achieved through various methods. One common approach is the Rosenmund-von Braun reaction, which involves the cyanation of an aryl halide using a copper(I) cyanide. Alternatively, palladium-catalyzed cyanation reactions have become increasingly popular due to their high efficiency and broad substrate scope. researchgate.net

Another method for forming the acetonitrile group is through the reaction of a corresponding benzyl halide with a cyanide salt. The synthesis of various ring-substituted octyl phenylcyanoacrylates employs a Knoevenagel condensation between a substituted benzaldehyde (B42025) and octyl cyanoacetate, which highlights a different route to forming a carbon-carbon bond adjacent to a cyano group. chemrxiv.org

Catalytic Methods in the Synthesis of Substituted Phenylacetonitriles

Catalysis offers elegant and efficient solutions for the synthesis of complex molecules like substituted phenylacetonitriles, often providing milder reaction conditions and higher yields compared to stoichiometric methods.

Transition-Metal-Catalyzed Transformations for Aryl Halide Introduction

Transition metals, particularly palladium, have revolutionized the synthesis of substituted aromatic compounds. nih.gov Cross-coupling reactions such as the Suzuki, Heck, Stille, Hiyama, and Sonogashira reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds with high precision. nih.gov

In the context of synthesizing polysubstituted phenylacetonitriles, these methods can be employed to introduce various substituents onto a pre-functionalized aromatic ring. For example, a boronic acid derivative of a phenylacetonitrile could undergo a Suzuki coupling with an aryl halide to introduce an additional aryl group. The Heck reaction, which couples aryl halides with alkenes, could also be utilized. nih.gov These reactions benefit from low catalyst loadings and can often be tuned for specific chemo- and regioselectivity by modifying the ligands on the metal center. nih.gov The development of atroposelective transition-metal-catalyzed methods has also enabled the synthesis of axially chiral styrenes, a testament to the power of this approach in controlling stereochemistry. rsc.org

Table 2: Examples of Transition-Metal-Catalyzed Reactions

ReactionDescriptionCatalystReference
Suzuki Coupling Cross-coupling of an organoboron compound with an organohalide.Palladium complex nih.gov
Heck Reaction Coupling of an unsaturated halide with an alkene.Palladium complex nih.gov
Stille Reaction Cross-coupling of an organotin compound with an organohalide.Palladium complex nih.gov
Sonogashira Reaction Coupling of a terminal alkyne with an aryl or vinyl halide.Palladium and Copper cocatalyst nih.gov

Organocatalytic Approaches in Complex Aromatic Synthesis

Organocatalysis has emerged as a powerful third pillar of catalysis, alongside metal and enzyme catalysis, offering a more sustainable and often less toxic alternative. acs.orgrsc.orgnih.gov These small organic molecules can catalyze a wide variety of transformations with high enantioselectivity. mdpi.com Organocatalysts are generally stable to air and moisture, making them experimentally convenient. acs.org

While specific applications of organocatalysis for the direct synthesis of this compound are not widely reported, the principles of organocatalysis are highly relevant to the synthesis of complex aromatic structures. For example, organocatalytic methods have been developed for the synthesis of six-membered heterocycles and other complex molecular architectures. mdpi.combenthamdirect.com These reactions often proceed through mechanisms such as iminium ion or enamine catalysis. acs.org The use of organocatalysts in multi-component reactions further highlights their utility in building molecular complexity in a single step. mdpi.com

The development of organocatalytic methods for the olefination of aldehydes with acetonitrile to form vinyl nitriles demonstrates the potential for metal-free approaches to forming key functional groups found in substituted phenylacetonitriles. researchgate.net As the field of organocatalysis continues to expand, it is likely that new methods applicable to the synthesis of highly functionalized aromatics will be developed.

Applications in Advanced Organic Synthesis and Chemical Biology Research

Potential as a Precursor for Heterocyclic Scaffolds in Drug Discovery and Medicinal Chemistry

The unique arrangement of bromo, fluoro, iodo, and acetonitrile (B52724) functionalities on the phenyl ring makes 2-Bromo-3-fluoro-4-iodophenylacetonitrile a potentially versatile, yet complex, building block for the synthesis of novel heterocyclic systems. The differential reactivity of the three halogen substituents (I > Br > F) under various reaction conditions, such as metal-catalyzed cross-coupling reactions, could allow for sequential and site-selective functionalization. The nitrile group can also participate in cyclization reactions to form nitrogen-containing heterocycles.

Synthesis of Fluorine-Containing Heterocycles for Enhanced Bioavailability

The presence of a fluorine atom on the phenyl ring is a key feature, as fluorine substitution is a widely used strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability of drug candidates. researchgate.netgentaur.comnih.gov The 2-bromo-3-fluoro-4-iodophenyl scaffold could theoretically be elaborated into various fluorine-containing heterocyclic cores. For instance, through a series of selective cross-coupling and cyclization reactions, it is plausible that this precursor could be used to generate fluorinated quinolines, indazoles, or benzimidazoles, which are important scaffolds in numerous FDA-approved drugs. nih.govnih.gov The strategic placement of fluorine can influence the electronic properties of the molecule and engage in specific interactions with biological targets. nih.gov

Development of Nitrogen-Rich Heterocyclic Architectures

The acetonitrile moiety is a common precursor for the synthesis of nitrogen-containing heterocycles. nih.gov It can be hydrolyzed to an acid or an amide, reduced to an amine, or undergo cycloaddition reactions. For example, the nitrile group could react with azides to form tetrazoles or with hydrazines to generate pyrazoles or other nitrogen-rich systems. The development of such architectures is of significant interest in medicinal chemistry due to their diverse biological activities, including their roles as anticancer agents. nih.gov

Exploration of Sulfur and Oxygen-Containing Heterocycles

While less direct, the synthesis of sulfur and oxygen-containing heterocycles from this compound is also conceivable. The nitrile group could be converted into a thioamide, a key intermediate for the synthesis of thiazoles and other sulfur-containing rings. For oxygen heterocycles, the phenyl ring could be functionalized with hydroxyl groups via nucleophilic aromatic substitution or other methods, which could then participate in intramolecular cyclizations to form benzofurans or other related structures.

Potential as a Building Block for Targeted Molecular Design

The multi-halogenated nature of this compound offers a platform for the systematic and targeted design of molecules with specific biological functions.

Design and Synthesis of Ligands for Protein-Ligand Interactions

The ability to selectively functionalize the iodo and bromo positions allows for the introduction of different pharmacophoric groups. This step-wise approach is valuable in rational drug design for optimizing protein-ligand interactions. For instance, one halogen could be replaced with a group that acts as a hydrogen bond donor or acceptor, while the other is substituted with a hydrophobic moiety to occupy a specific pocket in a protein's active site. The fluorine atom can further modulate the binding affinity and selectivity.

Precursors for Specific Enzyme Inhibitors (e.g., Factor Xa Inhibitors, Methionine Aminopeptidase Inhibitors)

While no direct synthesis of enzyme inhibitors using this compound has been reported, a structurally similar compound, 4-Bromo-3-fluoroiodobenzene , has been utilized as a precursor for the synthesis of 7-fluoroindazole derivatives. These derivatives have been identified as potent and selective inhibitors of Factor Xa, a key enzyme in the blood coagulation cascade. Factor Xa inhibitors are an important class of anticoagulants. This suggests that the 3-fluoro-4-iodophenyl scaffold present in the target compound is relevant for the development of Factor Xa inhibitors.

Regarding Methionine Aminopeptidase (MetAP), a target for antibacterial agents, inhibitors often feature heterocyclic scaffolds that can chelate the metal ions in the enzyme's active site. In principle, this compound could be elaborated into such heterocyclic systems, although no specific examples are currently available in the literature.

Development of Catalysts and Functional Materials

The unique electronic and structural properties of this compound also suggest its potential as a building block for novel catalysts and advanced functional materials.

The development of new ligands is crucial for advancing transition metal catalysis. The polyhalogenated nature of this compound allows for its incorporation into more complex ligand systems. For example, after initial cross-coupling reactions to build a basic ligand scaffold, the remaining halogen atoms could serve as handles for attaching the ligand to a solid support or for introducing additional functional groups that can fine-tune the steric and electronic properties of the catalyst.

The fluorine atom, in particular, can have a significant impact on the properties of a catalyst. Its strong electron-withdrawing nature can influence the electron density at the metal center, thereby modifying its catalytic activity and selectivity. Furthermore, the presence of a fluorine atom ortho to a C-H bond can direct metal-catalyzed C-H functionalization, providing a synthetic route to novel ligand structures that would be difficult to access otherwise. acs.orgnih.gov The nitrile group itself can act as a coordinating group to a metal center or can be transformed into other common coordinating groups such as phosphines, amines, or N-heterocyclic carbenes.

Table 2: Potential Ligand Scaffolds Derived from this compound

Starting Material Modification Resulting Ligand Type Potential Metal Coordination Possible Catalytic Application
Conversion of nitrile to a phosphine; coupling at halogen sitesPhosphine LigandPalladium, Rhodium, NickelCross-coupling reactions, hydrogenation
Conversion of nitrile to an amine; formation of a bidentate ligandP,N or N,N LigandIridium, RutheniumAsymmetric catalysis
Formation of an N-heterocyclic carbene precursorNHC LigandGold, Copper, PalladiumMetathesis, C-H activation
Use as a building block for a pincer ligandPincer LigandPlatinum, Iron, CobaltDehydrogenation, small molecule activation

The field of materials science is constantly seeking new molecules that can self-assemble into well-defined architectures with interesting optoelectronic properties. The presence of multiple halogen atoms on this compound makes it a promising candidate for the construction of such materials through halogen bonding.

Halogen bonding is a non-covalent interaction between an electron-deficient region on a halogen atom (the σ-hole) and a Lewis base. researchgate.net The strength of this interaction increases with the polarizability of the halogen atom (I > Br > Cl > F). The iodine and bromine atoms on the phenyl ring can therefore act as strong halogen bond donors, directing the self-assembly of the molecule into ordered structures such as liquid crystals or organic semiconductors.

The nitrile group can also participate in supramolecular assembly through dipole-dipole interactions or by acting as a hydrogen bond acceptor. researchgate.netnih.gov The combination of halogen bonding and other non-covalent interactions could lead to the formation of complex and highly ordered supramolecular architectures with potential applications in organic electronics, sensing, and crystal engineering. The high degree of halogenation can also impart desirable properties such as increased thermal stability and modified electronic energy levels.

Table 3: Potential Non-Covalent Interactions and Their Implications for Material Properties

Functional Group Type of Interaction Potential Supramolecular Structure Possible Material Application
Iodine Atom Strong Halogen Bonding1D chains, 2D sheetsOrganic conductors, liquid crystals
Bromine Atom Moderate Halogen BondingDirectional crystal packingAnion recognition, porous materials
Fluorine Atom Weak Hydrogen Bonding, Dipole-DipoleModulation of molecular packingFine-tuning of electronic properties
Nitrile Group Dipole-Dipole, Weak Hydrogen BondingLayered structures, co-crystalsNon-linear optics, ferroelectric materials

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Spectroscopic Analysis and Structural Elucidation in Research Contexts

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is a powerful technique for determining the precise arrangement of atoms within a crystalline solid. libretexts.orgwordpress.comlibretexts.org This method provides unambiguous proof of molecular structure, including bond lengths, bond angles, and intermolecular interactions in the solid state.

For a compound like 2-Bromo-3-fluoro-4-iodophenylacetonitrile, obtaining single crystals of suitable quality is the first critical step. This is typically achieved by slow crystallization from an appropriate solvent or solvent mixture. Once a suitable crystal is mounted in the diffractometer, it is irradiated with a beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate a three-dimensional electron density map of the molecule.

The analysis of the crystal structure of this compound would be expected to reveal key structural features. For instance, the relative positions of the bromine, fluorine, and iodine atoms on the phenyl ring would be definitively established. The planarity of the benzene (B151609) ring and the torsion angles of the acetonitrile (B52724) substituent relative to the ring would also be determined. Furthermore, the analysis would shed light on intermolecular interactions, such as halogen bonding or dipole-dipole interactions, which influence the packing of the molecules in the crystal lattice. While specific crystallographic data for this compound is not publicly available, a representative set of parameters for a similar halogenated organic compound is presented in Table 1.

Table 1: Representative Crystallographic Data for a Halogenated Aromatic Compound (Note: This data is illustrative and not from an actual analysis of this compound)

Parameter Value
Crystal system Monoclinic
Space group P2₁/c
a (Å) 8.543
b (Å) 12.126
c (Å) 9.785
α (°) 90
β (°) 105.34
γ (°) 90
Volume (ų) 975.8
Z 4

Chromatographic Techniques for Purity Profiling and Reaction Monitoring

Chromatographic methods are indispensable for separating and quantifying the components of a mixture. nih.gov In the context of this compound, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary techniques used to assess its purity and to monitor the progress of its synthesis.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally sensitive compounds. nih.gov For this compound, reversed-phase HPLC would likely be the method of choice. In this mode, a nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol.

The separation is based on the differential partitioning of the analyte and any impurities between the stationary and mobile phases. The highly halogenated nature of this compound makes it relatively nonpolar, leading to a strong interaction with the stationary phase and thus a longer retention time. Impurities, such as starting materials or byproducts from the synthesis, would have different polarities and therefore different retention times, allowing for their separation and quantification. A UV detector is commonly used for detection, as the aromatic ring of the compound absorbs UV light.

A typical HPLC method for the purity analysis of this compound would be developed by optimizing parameters such as the mobile phase composition, flow rate, and column temperature to achieve good resolution between the main peak and any impurity peaks. Table 2 provides an example of typical HPLC parameters that could be used for the analysis of this compound.

Table 2: Representative HPLC Method Parameters (Note: This data is illustrative and not from an actual analysis of this compound)

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (70:30, v/v)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Column Temperature 30 °C

Gas Chromatography (GC)

Gas chromatography is a powerful technique for the separation and analysis of volatile and thermally stable compounds. scholaris.canih.gov Given that many substituted phenylacetonitriles are sufficiently volatile, GC is a suitable method for the purity profiling of this compound.

In GC, the sample is vaporized and injected into a column, where it is separated based on its boiling point and interaction with the stationary phase. A nonpolar or mid-polar capillary column, such as one coated with a phenyl-methylpolysiloxane, would likely be effective for separating the target compound from related impurities. The high degree of halogenation in this compound will significantly influence its retention time.

GC can be coupled with various detectors. A Flame Ionization Detector (FID) provides good general sensitivity for organic compounds. For more definitive identification of impurities, a Mass Spectrometer (MS) detector can be used, providing both retention time data and mass spectral information, which can help in elucidating the structures of unknown peaks. The analysis of halogenated compounds by GC-MS is a well-established technique. scholaris.canih.gov Table 3 outlines representative GC parameters for the analysis of a halogenated aromatic compound.

Table 3: Representative GC Method Parameters (Note: This data is illustrative and not from an actual analysis of this compound)

Parameter Condition
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium
Inlet Temperature 280 °C
Oven Program 100 °C (2 min), then 15 °C/min to 300 °C (5 min)
Detector Mass Spectrometer (MS)
Ionization Mode Electron Ionization (EI)
Mass Range 50-500 m/z

Q & A

Basic Research Questions

Q. What synthetic routes are typically employed for preparing multi-halogenated phenylacetonitriles like 2-Bromo-3-fluoro-4-iodophenylacetonitrile?

  • Methodological Answer : Sequential halogenation is often used, starting with directed ortho-metalation or electrophilic substitution. For example, fluorination can precede iodination due to iodine's lower reactivity, while bromine may require careful temperature control to avoid overhalogenation. Boronic acid intermediates (e.g., 6-Bromo-2-fluoro-3-iodophenylboronic acid ) can facilitate Suzuki-Miyaura cross-coupling for regioselective functionalization. Protecting groups (e.g., nitrile stabilization ) may be necessary to prevent side reactions.

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with >97.0% purity thresholds is standard for purity assessment. Structural confirmation relies on 1H^{1}\text{H}/13C^{13}\text{C} NMR to identify halogen-induced deshielding effects and IR spectroscopy (as seen in 3-bromo-4-fluorobenzonitrile studies ) to verify nitrile and C-F/C-Br stretches. Mass spectrometry (MS) provides molecular ion validation.

Q. How should this compound be stored to maintain stability during experiments?

  • Methodological Answer : Halogenated nitriles are often moisture- and light-sensitive. Storage at 0–6°C, as recommended for bromo/fluoro-benzyl bromides , minimizes decomposition. Use amber vials under inert gas (N2_2/Ar) to prevent oxidation or hydrolysis of the nitrile group.

Advanced Research Questions

Q. What strategies address regioselectivity challenges during the synthesis of trihalogenated phenylacetonitriles?

  • Methodological Answer : Competing substitution can be mitigated using steric/electronic directing groups. For example, meta-fluorine directs electrophilic iodination to the para position . Transition metal catalysts (e.g., Pd for Suzuki couplings ) enhance selectivity. Computational modeling (DFT) of charge distribution can predict reactive sites.

Q. How do steric and electronic effects influence cross-coupling reactions with this compound?

  • Methodological Answer : The electron-withdrawing nitrile and halogens reduce aryl ring electron density, slowing oxidative addition in Pd-catalyzed reactions. Steric hindrance from iodine may necessitate bulky ligands (e.g., SPhos) to accelerate coupling . Kinetic studies using analogues (e.g., 2-Bromo-4′-phenylacetophenone ) can optimize reaction conditions.

Q. How can contradictory spectral or melting point data be resolved during characterization?

  • Methodological Answer : Discrepancies may arise from polymorphic forms or impurities. Recrystallization (e.g., using ethanol/water mixtures as in 4-Bromo-2-fluorobenzaldehyde purification ) improves crystallinity. Cross-validate with differential scanning calorimetry (DSC) and compare against databases (e.g., NIST ). Conflicting NMR peaks may require 19F^{19}\text{F} or 2D-COSY analysis.

Q. What are the mechanistic implications of halogen migration under thermal or catalytic conditions?

  • Methodological Answer : Iodine’s lability under heat or light can lead to positional isomerization. Controlled thermogravimetric analysis (TGA) and kinetic trapping experiments (e.g., quenching with thiols) help identify intermediates. Studies on 4-Bromo-3-fluorobenzyl bromide suggest radical pathways may contribute to halogen scrambling.

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